molecular formula C15H21NO3S B2816711 (E)-N-(2-cyclopropyl-2-hydroxypropyl)-2-(p-tolyl)ethenesulfonamide CAS No. 1396891-49-8

(E)-N-(2-cyclopropyl-2-hydroxypropyl)-2-(p-tolyl)ethenesulfonamide

Cat. No. B2816711
CAS RN: 1396891-49-8
M. Wt: 295.4
InChI Key: ZVPGCRVCWDLHCB-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-cyclopropyl-2-hydroxypropyl)-2-(p-tolyl)ethenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CP-544326 and is a selective antagonist of the α7 nicotinic acetylcholine receptor.

Scientific Research Applications

Asymmetric Cyclopropanation

(E)-N-(2-cyclopropyl-2-hydroxypropyl)-2-(p-tolyl)ethenesulfonamide and its analogs have been explored in the context of asymmetric cyclopropanation reactions. Such compounds are crucial for the synthesis of enantiomerically pure cyclopropane derivatives, which are valuable in the development of pharmaceuticals and agrochemicals due to their constrained geometric structures that can interact specifically with biological targets. For instance, asymmetric cyclopropanation using sulfur ylides has been successfully applied to synthesize enantiopure cyclopropylphosphonate analogs of nucleotides, showing the potential for creating constrained analogs of biologically active molecules (Midura & Mikołajczyk, 2002).

Anticancer Activity

Research has also highlighted the application of (E)-N-aryl-2-arylethenesulfonamide analogs, including compounds similar to (E)-N-(2-cyclopropyl-2-hydroxypropyl)-2-(p-tolyl)ethenesulfonamide, in cancer treatment. These compounds have demonstrated potent cytotoxicity against a wide range of cancer cell lines, including drug-resistant ones, and have shown promising results in in vivo studies for tumor size reduction. The mechanism involves disrupting microtubule formation and mitotic spindle assembly, leading to cell cycle arrest and apoptosis (Reddy et al., 2013).

properties

IUPAC Name

(E)-N-(2-cyclopropyl-2-hydroxypropyl)-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-12-3-5-13(6-4-12)9-10-20(18,19)16-11-15(2,17)14-7-8-14/h3-6,9-10,14,16-17H,7-8,11H2,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPGCRVCWDLHCB-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(C)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(C)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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